molecular formula C37H39IN2 B12105641 3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide

3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide

Cat. No.: B12105641
M. Wt: 638.6 g/mol
InChI Key: OWTYGBITWKMVQZ-UHFFFAOYSA-M
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Description

3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide typically involves multi-step organic reactionsThe final step involves the formation of the iodide salt through a quaternization reaction with iodine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by employing larger reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products have diverse applications in different fields .

Scientific Research Applications

3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a dye in the textile industry.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide is unique due to its specific structural features, such as the presence of two indole moieties and the iodide salt form. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C37H39IN2

Molecular Weight

638.6 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;iodide

InChI

InChI=1S/C37H39N2.HI/c1-7-38-30-24-22-26-16-12-14-18-28(26)34(30)36(3,4)32(38)20-10-9-11-21-33-37(5,6)35-29-19-15-13-17-27(29)23-25-31(35)39(33)8-2;/h9-25H,7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

OWTYGBITWKMVQZ-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-]

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-]

Origin of Product

United States

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